Boc-Ala(2-Bim)-OH
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Overview
Description
Boc-Ala(2-Bim)-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of a tert-butyloxycarbonyl (Boc) protecting group attached to an alanine residue, which is further linked to a 2-benzimidazole (2-Bim) moiety. This structure makes it a valuable intermediate in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the amino acid alanine and 2-benzimidazole.
Protection of Alanine: Alanine is first protected using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with 2-Benzimidazole: The protected alanine is then coupled with 2-benzimidazole using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Ala(2-Bim)-OH can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can also occur, especially if the compound is used in a reductive environment.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole moiety.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex peptides and proteins.
- Employed in the study of peptide bond formation and stability.
Biology:
- Utilized in the development of peptide-based drugs and therapeutic agents.
- Studied for its role in protein-protein interactions.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its therapeutic potential in treating various diseases.
Industry:
- Used in the production of peptide-based materials and coatings.
- Employed in the synthesis of bioactive compounds for industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
- The compound primarily interacts with enzymes involved in peptide synthesis.
- It acts as a substrate for peptide bond formation, facilitating the assembly of larger peptide chains.
- The benzimidazole moiety may also interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Boc-Ala-OH: Lacks the benzimidazole moiety, making it less versatile in peptide synthesis.
Boc-Gly(2-Bim)-OH: Similar structure but with glycine instead of alanine, affecting its reactivity and applications.
Boc-Val(2-Bim)-OH: Contains valine instead of alanine, leading to differences in steric hindrance and reactivity.
Uniqueness:
- The presence of the benzimidazole moiety in Boc-Ala(2-Bim)-OH provides unique reactivity and binding properties.
- The alanine residue offers a balance between steric hindrance and flexibility, making it suitable for various synthetic applications.
Properties
Molecular Formula |
C15H19N3O4 |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
(2S)-3-(1H-benzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)8-12-16-9-6-4-5-7-10(9)17-12/h4-7,11H,8H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)/t11-/m0/s1 |
InChI Key |
VKYOVEGLCCXLBT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
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